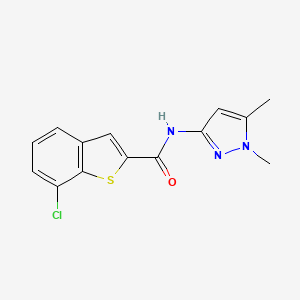![molecular formula C21H23N5O2 B11004006 3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11004006.png)
3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps. One common method includes the reductive amination of a benzotriazinone derivative with a benzylpiperazine compound. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The benzylpiperazine moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action for 3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share a similar piperazine structure and have been studied for their antibacterial activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a benzylpiperazine moiety, known for its antimicrobial properties.
Uniqueness
What sets 3-[2-(4-BENZYLPIPERAZIN-1-YL)-1-METHYL-2-OXOETHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE apart is its unique benzotriazinone core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H23N5O2/c1-16(26-21(28)18-9-5-6-10-19(18)22-23-26)20(27)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3/t16-/m0/s1 |
InChI Key |
MDFFDNJJPRNRLQ-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11003928.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11003938.png)
![N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11003942.png)
![5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B11003947.png)
![[1-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11003954.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11003958.png)
![methyl 6-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B11003960.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11003961.png)
![N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B11003963.png)
![3-{3-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11003967.png)

![6-(3,4-dimethoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11003985.png)
![2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11003991.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B11004002.png)
